6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using similar microwave-mediated conditions. The process involves maintaining precise temperature control and reaction times to ensure high yield and purity. The use of microwave irradiation helps in reducing reaction times and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methanesulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the reduced triazolopyrimidine.
Substitution: The major product is the substituted triazolopyrimidine with a different functional group replacing the methanesulfonyl group.
Scientific Research Applications
6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It inhibits endoplasmic reticulum stress and apoptosis, thereby exerting neuroprotective effects. The compound also reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α in microglial cells .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxyphenyl)-6-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine
- 7-(3-Methoxyphenyl)-6-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Uniqueness
6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, making it more versatile in various chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C13H12N4O3S |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-6-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H12N4O3S/c1-20-10-5-3-9(4-6-10)12-11(21(2,18)19)7-14-13-15-8-16-17(12)13/h3-8H,1-2H3 |
InChI Key |
QNKRLRAIWOBSRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)S(=O)(=O)C |
Origin of Product |
United States |
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